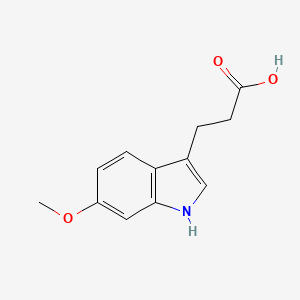

3-(6-Methoxy-3-indolyl)propanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-9-3-4-10-8(2-5-12(14)15)7-13-11(10)6-9/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFJNGSTEWCNOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 6 Methoxy 3 Indolyl Propanoic Acid

Classical Synthetic Approaches to Substituted Indole (B1671886) Propanoic Acids

Traditional methods for synthesizing the indole core of 3-(6-Methoxy-3-indolyl)propanoic acid often rely on well-established named reactions that have been adapted for substituted precursors. These multi-step pathways, while foundational, often require stringent reaction conditions.

Multi-Step Synthesis Pathways (e.g., Fischer Indole Synthesis, Reissert Indole Synthesis Adaptation)

The Fischer indole synthesis is a cornerstone in indole chemistry, involving the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com For the synthesis of a 6-methoxyindole (B132359) derivative, this would typically involve the reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound containing the propanoic acid precursor, such as γ-ketopimelic acid or its ester. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is crucial and can influence the regioselectivity and yield of the reaction. wikipedia.orgnih.gov However, the Fischer synthesis with methoxy-substituted phenylhydrazones can sometimes lead to abnormal products due to the electronic effects of the methoxy (B1213986) group, which can influence the direction of the cyclization. nih.gov

The Reissert indole synthesis provides an alternative route, starting from an ortho-nitrotoluene derivative and diethyl oxalate. nih.gov In the context of the target molecule, this would begin with a substituted o-nitrotoluene. The initial condensation is followed by a reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid. nih.gov This intermediate can then be further modified to introduce the propanoic acid side chain at the C3 position.

Another classical approach is the Japp-Klingemann reaction , which synthesizes hydrazones from β-keto-acids or esters and aryl diazonium salts. wikipedia.org These hydrazones are key intermediates that can be cyclized to indoles via the Fischer indole synthesis. wikipedia.org For instance, the synthesis of 6-methoxyindole-2-carboxylic acid has been achieved using this method, providing a crucial building block for the target molecule.

Utilization of Key Intermediates and Optimized Reaction Conditions

A common strategy in these classical syntheses is the preparation of a stable, substituted indole intermediate, which is then functionalized to introduce the propanoic acid side chain. A key intermediate for the synthesis of this compound is 6-methoxyindole . Once this core is obtained, the propanoic acid moiety can be introduced at the C3 position.

One established method for this functionalization is the reaction of the indole with acrylic acid in the presence of a base at elevated temperatures. google.com This direct approach, however, can require harsh conditions. A milder alternative involves the reaction of the indole with acrylonitrile (B1666552) to form 3-(6-methoxy-3-indolyl)propionitrile, which is then hydrolyzed to the desired carboxylic acid. google.com

Another important intermediate is 6-methoxyindole-3-acetonitrile . This can be synthesized from 6-methoxyindole through reaction with formaldehyde (B43269) and sodium cyanide. Subsequent hydrolysis of the nitrile group yields the corresponding acetic acid, which can then be homologated to the propanoic acid.

The optimization of reaction conditions is critical for maximizing yields and minimizing side products in these multi-step syntheses. This includes the careful selection of solvents, catalysts, temperature, and reaction times.

Table 1: Comparison of Classical Synthesis Starting Materials and Key Intermediates

| Synthetic Approach | Starting Materials | Key Intermediates |

| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, γ-Ketopimelic acid derivative | 6-Methoxyindole-3-propanoic acid ester |

| Reissert Indole Synthesis | Substituted o-Nitrotoluene, Diethyl oxalate | 6-Methoxyindole-2-carboxylic acid |

| Japp-Klingemann Reaction | 4-Methoxyaniline, β-Keto-ester | 4-Methoxyphenylhydrazone |

| Side Chain Introduction | 6-Methoxyindole, Acrylic acid/Acrylonitrile | This compound / 3-(6-Methoxy-3-indolyl)propionitrile |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally benign methods for the synthesis of complex molecules like this compound.

Catalytic Synthesis Routes (e.g., Transition Metal Catalysis)

Transition metal catalysis has revolutionized organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Heck reactions, are prominent examples.

The Suzuki-Miyaura coupling could be employed by coupling a 3-boro-substituted 6-methoxyindole with a suitable three-carbon synthon containing a carboxylic acid or ester group. chim.it Conversely, a 3-halo-6-methoxyindole could be coupled with a boronic acid derivative of propanoic acid.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, also presents a viable pathway. chemistryviews.org For example, a 3-halo-6-methoxyindole could be reacted with an acrylate (B77674) ester in the presence of a palladium catalyst, followed by reduction of the resulting double bond and hydrolysis of the ester to yield the final product.

C-H activation is an emerging and highly attractive strategy that avoids the need for pre-functionalized starting materials. chemistryviews.orgresearchgate.net Direct C-H functionalization of the 6-methoxyindole core at the C3 position with a suitable propanoic acid precursor using a transition metal catalyst, such as rhodium or ruthenium, represents a more atom-economical approach. bohrium.commdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, this translates to several key strategies:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.comresearchgate.net

Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are particularly advantageous in this regard. researchgate.net

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. mdpi.com

Renewable Feedstocks: Exploring the use of bio-based starting materials where possible. The biosynthesis of indole alkaloids in plants serves as an inspiration for developing chemoenzymatic and biomimetic syntheses. nih.govtib.eu

Table 2: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| Alternative Solvents | Use of ionic liquids or deep eutectic solvents in Friedel-Crafts acylation to introduce the side chain. mdpi.com |

| Catalysis | Transition metal-catalyzed C-H activation to directly functionalize the indole ring. researchgate.net |

| Atom Economy | One-pot multicomponent reactions to construct the indole core and side chain simultaneously. |

| Energy Efficiency | Microwave-assisted synthesis to accelerate reaction rates and reduce energy input. mdpi.com |

Chemo- and Regioselectivity Considerations in Indole Propanoic Acid Formation

A significant challenge in the synthesis of this compound is controlling the chemo- and regioselectivity of the reactions.

Regioselectivity is particularly critical during the formation of the indole ring and the introduction of the propanoic acid side chain. In the Fischer indole synthesis, the presence of a methoxy group on the phenylhydrazine can influence the direction of the wikipedia.orgwikipedia.org-sigmatropic rearrangement, potentially leading to a mixture of indole isomers. nih.gov For instance, cyclization can occur either ortho or meta to the methoxy group, with the outcome often dependent on the reaction conditions, especially the type and concentration of the acid catalyst. nih.gov

When functionalizing the pre-formed 6-methoxyindole core, the C3 position is generally the most nucleophilic and thus the preferred site for electrophilic substitution. However, reactions at other positions, such as N1 or C2, can occur, leading to a mixture of products. The choice of reagents and reaction conditions is paramount to achieving high C3 selectivity. For example, in Friedel-Crafts type reactions to introduce the propanoic acid chain, the Lewis acid catalyst and solvent can significantly impact the regiochemical outcome. nih.gov

Chemoselectivity becomes important when dealing with molecules containing multiple reactive functional groups. For example, during the introduction of the propanoic acid side chain via methods like the Heck reaction, it is crucial that the reaction occurs selectively at the desired position without affecting other parts of the molecule. Similarly, when using starting materials with multiple functional groups, protecting groups may be necessary to ensure that the desired transformation takes place. The development of catalytic systems that exhibit high chemo- and regioselectivity is a key area of ongoing research. rsc.org

Purification Strategies for this compound and Its Precursors

The purification of this compound and its synthetic precursors is a critical step to ensure the isolation of a high-purity final product. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present. Common techniques employed include recrystallization and various forms of chromatography.

Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. For a carboxylic acid like this compound, a common approach involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is paramount; ideal solvents will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For indole derivatives, which can be sensitive to prolonged heating, care must be taken to avoid degradation.

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for identifying suitable solvent systems for column chromatography. rsc.org For indole derivatives, silica (B1680970) gel plates (SiO₂) are commonly used as the stationary phase. rsc.org A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used as the mobile phase. rsc.org The ratio of these solvents is adjusted to achieve optimal separation of the components. Visualization of the spots on the TLC plate is typically achieved using UV light, as indoles are often UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) (KMnO₄). rsc.org

Column Chromatography: This technique is used for the preparative-scale purification of the target compound. evitachem.com The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.org A solvent system, often determined by prior TLC analysis, is then passed through the column to elute the components at different rates based on their affinity for the stationary phase. For the purification of indole derivatives, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in separating the desired product from starting materials and by-products. For example, a mixture of ethyl acetate and n-hexane is a common eluent system for such separations. rsc.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC (RP-HPLC) is a suitable method. jmchemsci.com In this technique, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase, often a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The components of the mixture are separated based on their hydrophobicity.

The table below summarizes common purification techniques and the typical conditions used for indole derivatives.

Table 2: Purification Techniques and Conditions

| Technique | Stationary Phase | Typical Mobile Phase/Solvent | Detection Method |

|---|---|---|---|

| Recrystallization | N/A | Alcohols (e.g., Ethanol), Aqueous mixtures | N/A |

| Thin-Layer Chromatography (TLC) | Silica Gel (SiO₂) | Dichloromethane : Methanol (e.g., 9:1) rsc.org | UV light, KMnO₄ stain rsc.org |

| Column Chromatography | Silica Gel (100-200 mesh) rsc.org | Ethyl Acetate / n-Hexane (e.g., 1:4) rsc.org | TLC, UV |

Biosynthesis and Metabolic Pathways of 3 6 Methoxy 3 Indolyl Propanoic Acid

Natural Occurrence and Detection in Biological Matrices (e.g., Microorganisms, Plant Tissues, Non-Human Animal Models)

3-(6-Methoxy-3-indolyl)propanoic acid is a derivative of the well-studied gut microbial metabolite, indole-3-propanoic acid (IPA). While direct detection of the 6-methoxy variant is not extensively documented in scientific literature, its formation is plausible given the known metabolic pathways for indole (B1671886) compounds. Methoxy-activated indoles are recognized constituents of various natural products. chim.itmdpi.com

The parent compound, IPA, is produced by a limited number of anaerobic bacteria in the gastrointestinal tract. nih.govnih.gov Its presence is entirely dependent on the gut microbiota, as it is not found in sterile (germ-free) animal models. nih.gov The primary producers of IPA from tryptophan are species of the genus Clostridium, most notably Clostridium sporogenes. nih.govnih.govwikipedia.org Other bacteria identified as capable of producing IPA include Clostridium botulinum, Peptostreptococcus anaerobius, and certain strains of Clostridium cadaveris. nih.gov The bacterium Lechevalieria aerocolonigenes has also been suggested to synthesize IPA via tryptophan deamination. nih.gov

Detection of these indole-derived propanoic acids in biological matrices, such as spent bacterial media, can be achieved using methods like thin-layer chromatography with a p-hydroxybenzaldehyde spray reagent, which forms a distinct scarlet complex with IPA. nih.gov More advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used for precise identification and quantification in plasma and other biological samples. nih.gov The structures of microbially produced IPA have been confirmed using nuclear magnetic resonance (NMR) and mass spectroscopy. nih.gov

Table 1: Selected Microorganisms Involved in Indole-3-Propanoic Acid (IPA) Production

| Microorganism | Precursor | Key Metabolic Role | Citation(s) |

|---|---|---|---|

| Clostridium sporogenes | Tryptophan | Metabolizes tryptophan into IPA. nih.govwikipedia.org | nih.govnih.govwikipedia.org |

| Clostridium botulinum | Tryptophan | Promotes the concentration of IPA in plasma. | nih.gov |

| Peptostreptococcus anaerobius | Tryptophan | Capable of producing IPA from tryptophan. | nih.gov |

| Lechevalieria aerocolonigenes | Tryptophan | May synthesize IPA via tryptophan deamination. | nih.gov |

Precursor Pathways and Enzymatic Transformations Leading to Indole Propanoic Acids

The biosynthesis of indolepropanoic acids is intrinsically linked to the metabolism of the essential amino acid tryptophan. nih.govmdpi.com Gut microbes transform dietary tryptophan through a series of enzymatic steps to generate these bioactive compounds. wikipedia.orgnih.gov

The primary pathway for the formation of indole-3-propanoic acid (IPA) by gut microbiota begins with the essential amino acid L-tryptophan, which must be obtained from dietary sources. nih.govmdpi.com Several bacterial species utilize tryptophan as a substrate for a multi-step metabolic process. nih.gov The initial key step is the deamination of tryptophan, often catalyzed by tryptophan aminotransferase (TAA) or an aromatic amino acid aminotransferase (ArAT), to produce indole-3-pyruvic acid (IPyA). nih.govmdpi.commdpi.com

From IPyA, the pathway proceeds through further enzymatic modifications. The presence of the precursor amino acid is crucial; adding L-tryptophan to bacterial cultures significantly enhances the production of IPA while suppressing the formation of other phenolic acids. nih.gov

The indole ring structure itself is pre-formed in the precursor, tryptophan. The biosynthesis of tryptophan from earlier precursors like chorismate is a complex pathway found in plants and bacteria, involving enzymatic ring closure to form the characteristic bicyclic indole structure. youtube.com

The formation of the propanoic acid side chain from tryptophan's side chain involves several enzymatic steps. After the initial conversion of tryptophan to indole-3-pyruvic acid (IPyA), IPyA can be reduced to indolelactic acid (ILA) by enzymes such as phenyllactate dehydrogenase. nih.gov Subsequently, a dehydratase enzyme, phenyllactate dehydratase, converts ILA into indoleacrylic acid (IA). nih.gov The final step is the reduction of the double bond in indoleacrylic acid to yield indole-3-propanoic acid.

The presence of a methoxy (B1213986) group at the 6-position of the indole ring, as seen in this compound, points to the action of specific methylating enzymes. O-methylation reactions in biological systems are commonly catalyzed by S-adenosyl methionine (SAM)-dependent methyltransferases (MTases). researchgate.netnih.gov These enzymes transfer a methyl group from the cofactor SAM to a hydroxyl group on a substrate. researchgate.net For instance, in the biosynthesis of certain plant alkaloids, norcoclaurine 6-O-methyltransferase (6OMT) specifically catalyzes O-methylation at the 6-position of a tetrahydroisoquinoline moiety, demonstrating the existence of enzymes capable of position-6 methylation on similar aromatic ring systems. frontiersin.org

Conversely, demethylation can also occur, suggesting that the methylation status of such molecules can be dynamic. frontiersin.org Key enzyme families implicated in O-demethylation include cytochromes P450 (like CYP2D6), FAD-dependent amine oxidases, and 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases. frontiersin.org These enzymes can remove methyl groups, often through a mechanism involving hydroxylation of the methyl group followed by the elimination of formaldehyde (B43269). frontiersin.org

Table 2: Key Enzymes in Indolepropanoic Acid Biosynthesis and Modification

| Enzyme/Enzyme Class | Reaction Type | Substrate(s) → Product(s) | Citation(s) |

|---|---|---|---|

| Tryptophan Aminotransferase (TAA) | Deamination | Tryptophan → Indole-3-pyruvic acid | nih.govmdpi.com |

| Aromatic Amino Acid Aminotransferase (ArAT) | Deamination | Tryptophan → Indole-3-pyruvic acid | mdpi.com |

| Phenyllactate Dehydrogenase | Reduction | Indole-3-pyruvic acid → Indolelactic acid | nih.gov |

| Phenyllactate Dehydratase | Dehydration | Indolelactic acid → Indoleacrylic acid | nih.gov |

| S-adenosyl methionine (SAM)-dependent Methyltransferases (MTases) | Methylation | Hydroxylated Indole → Methoxy-indole | researchgate.netnih.gov |

| Cytochrome P450s (e.g., CYP2D6) | O-Demethylation | Methoxy-indole → Hydroxy-indole | frontiersin.org |

| 2-oxoglutarate (2OG)/Fe(II)-dependent Dioxygenases | O-Demethylation | Methoxy-indole → Hydroxy-indole | frontiersin.org |

Biotransformation and Degradation Pathways in Non-Human Biological Systems

Once formed and absorbed, indole derivatives undergo extensive biotransformation, primarily in the liver. These metabolic processes are designed to increase water solubility and facilitate excretion.

The oxidative metabolism of indole and its derivatives is heavily mediated by the cytochrome P450 (P450) monooxygenase system. nih.govresearchgate.net Studies have shown that P450 enzymes, particularly isoforms like CYP2A6, CYP2C19, and CYP2E1, can oxidize the indole ring at multiple positions. nih.govresearchgate.net

Key oxidative transformations include:

Hydroxylation: Oxidation of indole can produce a transient 3-hydroxyindole (indoxyl) intermediate. nih.govresearchgate.net Hydroxylation can also occur at other positions, such as the C-6 position to form 6-hydroxyindole. researchgate.net

Oxindole Formation: A predominant product of P450-mediated indole metabolism is oxindole, formed by oxidation at the C-2 position. nih.govresearchgate.net

Further Oxidation: Additional oxidation can lead to the formation of compounds like isatin (B1672199) and dioxindole. nih.govresearchgate.net In the case of 3-methylindole, further oxidation of the phenyl ring of 3-methyloxindole (B30408) has been observed. nih.gov

These oxidized metabolites can then be conjugated, for example with sulfate (B86663) to form indoxyl sulfate, and subsequently excreted. nih.govresearchgate.net The reactivity of the indole ring towards oxygenated radicals is a key factor controlling these transformations. nih.gov While specific studies on the degradation of this compound are limited, it is expected to follow similar oxidative pathways, with the methoxy group and the propanoic acid side chain also being potential sites for metabolic modification.

Table 3: Common Products of Cytochrome P450-Mediated Indole Oxidation

| Metabolite | Precursor | Key P450 Isoforms | Citation(s) |

|---|---|---|---|

| Indoxyl (3-Hydroxyindole) | Indole | CYP2A6, CYP2E1 | nih.govresearchgate.net |

| Oxindole | Indole | CYP2A6, CYP2E1, CYP2C19 | nih.govresearchgate.net |

| 6-Hydroxyindole | Indole | CYP2A6 | researchgate.net |

| Isatin | Indole/Indoxyl | CYP2A6 | nih.govresearchgate.net |

| Dioxindole | Indole/Indoxyl | CYP2A6 | researchgate.net |

Conjugation Reactions and Metabolite Formation

Following its formation, this compound, like many xenobiotics and endogenous compounds, is expected to undergo Phase II conjugation reactions. These processes increase the water solubility of the molecule, facilitating its excretion from the body. The primary conjugation reactions for indole derivatives involve glucuronidation and sulfation.

Glucuronidation: This is a major pathway for the detoxification of phenolic and carboxylic acid-containing compounds. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the substrate. For this compound, glucuronidation could potentially occur at the carboxylic acid group, forming an ester glucuronide, or at the 6-methoxy group if it were demethylated to a hydroxyl group.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group. If this compound undergoes hydroxylation on the indole ring or demethylation of the methoxy group, the resulting hydroxylated metabolite would be a prime candidate for sulfation.

The metabolism of other methoxyindole compounds provides insight into the potential metabolites of this compound. For instance, melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is primarily metabolized via hydroxylation at the C6 position, followed by conjugation with sulfate or glucuronic acid. medicaljournalssweden.se O-demethylation is another common metabolic route for methoxyindoles, creating a hydroxyl group that can then be conjugated. medicaljournalssweden.se

Table 1: Potential Conjugation Reactions and Metabolites

| Parent Compound | Potential Metabolic Transformation | Conjugating Enzyme Family | Resulting Metabolite |

| This compound | Glucuronidation of the carboxylic acid | UGT | This compound-β-D-glucuronide |

| This compound | O-Demethylation at C6 | Cytochrome P450 | 3-(6-Hydroxy-3-indolyl)propanoic acid |

| 3-(6-Hydroxy-3-indolyl)propanoic acid | Glucuronidation of the hydroxyl group | UGT | 3-(6-Glucuronoxy-3-indolyl)propanoic acid |

| 3-(6-Hydroxy-3-indolyl)propanoic acid | Sulfation of the hydroxyl group | SULT | 3-(6-Sulfoxy-3-indolyl)propanoic acid |

It is important to note that the metabolism of methoxyindoles can be complex and species-dependent. The specific metabolites formed from this compound would need to be confirmed through dedicated metabolic studies.

Regulation and Environmental Factors Influencing Biosynthesis and Metabolism

The biosynthesis of indole compounds in microorganisms and the metabolism of both endogenous and exogenous indoles in mammals are tightly regulated processes influenced by a variety of internal and external factors.

Regulation of Biosynthesis: In microorganisms, the production of indole and its derivatives is often linked to the availability of the precursor, L-tryptophan. The biosynthesis of tryptophan itself is regulated by feedback inhibition, where the final product inhibits the activity of key enzymes in the pathway. wikipedia.org The expression of genes involved in indole production can also be controlled by transcriptional regulators that respond to environmental cues.

Environmental Factors: A range of environmental factors can significantly impact the production of secondary metabolites, including indole derivatives, in organisms that synthesize them. These factors include:

Nutrient Availability: The presence of a readily available carbon source and essential amino acids, particularly tryptophan, is crucial for the biosynthesis of indole compounds by gut microbiota.

pH: The pH of the environment has been shown to be an important factor in indole production by bacteria such as E. coli.

Presence of Other Organisms: In a complex ecosystem like the gut, the interactions between different microbial species can influence the metabolic output of each, including the production of indole derivatives.

Factors Influencing Metabolism in Mammals: In mammals, the metabolism of indole compounds is largely carried out by cytochrome P450 (CYP) enzymes and Phase II conjugation enzymes. The activity of these enzymes can be influenced by:

Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes can lead to individual differences in the rate and pattern of metabolism.

Diet: Certain dietary components can induce or inhibit the activity of CYP enzymes, thereby altering the metabolism of compounds like this compound.

Co-administered Drugs: Many drugs are metabolized by the same enzyme systems, leading to potential drug-drug interactions that can affect the clearance and efficacy of indole compounds.

Table 2: Influence of Environmental and Host Factors on Indole Compound Bioavailability

| Factor | Influence on Biosynthesis (Microbial) | Influence on Metabolism (Mammalian) |

| Tryptophan Availability | Direct precursor, high levels can increase production. | Substrate for endogenous indole production. |

| Dietary Fiber | Fermentation can provide energy for microbial growth and indole production. | Can alter gut microbiota composition and thus indole production. |

| pH | Optimal pH range required for microbial enzyme activity. | Can affect absorption from the gut. |

| Temperature | Affects microbial growth and enzyme kinetics. | N/A |

| Other Drugs/Xenobiotics | Can alter microbial community and function. | Can induce or inhibit metabolizing enzymes (e.g., CYPs, UGTs). |

| Genetic Makeup | N/A | Polymorphisms in metabolizing enzymes lead to individual variability. |

Mechanistic Biological Investigations of 3 6 Methoxy 3 Indolyl Propanoic Acid

In Vitro Cellular and Subcellular Interactions

Receptor Binding and Activation Studies (e.g., G-Protein Coupled Receptors, Nuclear Receptors)

The interaction of indole (B1671886) derivatives with various receptors is a key area of research. While specific binding data for 3-(6-Methoxy-3-indolyl)propanoic acid to G-protein coupled receptors (GPCRs) is not extensively detailed in the available literature, the broader class of indole compounds is known to interact with these receptors. nih.gov For instance, some GPCRs are known to associate with 14-3-3 proteins, which are involved in a multitude of cellular processes including signal transduction. nih.gov

More specifically, indole derivatives, including Indole-3-propionic acid (IPA), have been identified as ligands for nuclear receptors. mdpi.com Notably, IPA is recognized as a ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). mdpi.comphysiology.org Activation of these xenobiotic receptors is linked to the regulation of genes involved in metabolism and detoxification. nih.gov PXR, in particular, is known for its promiscuous ligand-binding pocket, allowing it to be activated by a wide array of chemical structures. nih.govmdpi.com The activation of PXR can lead to the induction of target genes that play a role in the homeostasis of substances like bile acids and cholesterol. mdpi.com

The activation of AhR by its ligands typically involves the ligand-dependent translocation of the receptor to the nucleus, where it binds to responsive elements in the promoter regions of target genes. nih.gov This interaction can influence the expression of various enzymes and transporters involved in xenobiotic metabolism. nih.gov

Interactive Table: Known Receptor Interactions of Indole Derivatives

| Compound/Class | Receptor Family | Specific Receptor | Interaction Type |

| Indole-3-propionic acid (IPA) | Nuclear Receptor | Pregnane X Receptor (PXR) | Ligand/Agonist. mdpi.comphysiology.org |

| Indole-3-propionic acid (IPA) | Nuclear Receptor | Aryl Hydrocarbon Receptor (AhR) | Ligand/Agonist. mdpi.comphysiology.orgnih.gov |

| Indole Derivatives | G-Protein Coupled Receptors (GPCRs) | Various | General Interaction. nih.gov |

Enzyme Inhibition and Activation Profiling (e.g., Metabolic Enzymes, Oxidoreductases)

The influence of indole compounds on enzyme activity is a significant aspect of their biological profile. A study on a synthesized diester of curcumin (B1669340) and Indole-3-propionic acid (CUR-IPA) demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org Specifically, the IC50 values for inhibition of electric eel AChE, human AChE, and human BChE by CUR-IPA were found to be 5.66 µM, 59.30 µM, and 60.66 µM, respectively. acs.org

Furthermore, Indole-3-propionic acid (IPA) has been shown to promote the activity of antioxidant enzymes. researchgate.net Research indicates that IPA can increase the protein levels of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). researchgate.net This effect is linked to the activation of the Nrf2 signaling pathway. researchgate.net In the context of neuroprotection, IPA has been observed to prevent lipid peroxidation and promote the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.net

Conversely, studies on bovine aortic endothelial cells (BAE-1) have shown that IPA can lead to a significant reduction in the phosphorylation of endothelial nitric oxide synthase (eNOS). mdpi.comnih.gov This suggests a modulatory role on enzymes involved in vascular tone regulation.

Interactive Table: Enzyme Modulation by Indole Derivatives

| Compound | Enzyme | Action | Finding |

| CUR-IPA | Acetylcholinesterase (AChE) | Inhibition | IC50 of 59.30 µM for human AChE. acs.org |

| CUR-IPA | Butyrylcholinesterase (BChE) | Inhibition | IC50 of 60.66 µM for human BChE. acs.org |

| Indole-3-propionic acid (IPA) | Heme oxygenase-1 (HO-1) | Activation | Increased protein levels. researchgate.net |

| Indole-3-propionic acid (IPA) | NAD(P)H quinone dehydrogenase 1 (NQO1) | Activation | Increased protein levels. researchgate.net |

| Indole-3-propionic acid (IPA) | Superoxide dismutase (SOD) | Activation | Promoted enzyme activity. researchgate.net |

| Indole-3-propionic acid (IPA) | Catalase (CAT) | Activation | Promoted enzyme activity. researchgate.net |

| Indole-3-propionic acid (IPA) | Endothelial nitric oxide synthase (eNOS) | Inhibition of phosphorylation | Significant reduction in p-eNOS. mdpi.comnih.gov |

Modulation of Cellular Signaling Pathways (e.g., Antioxidant Pathways, Inflammatory Cascades)

This compound and related indole compounds are known to modulate several key cellular signaling pathways, particularly those involved in antioxidant and inflammatory responses.

One of the primary mechanisms of action is the inhibition of the NF-κB signaling pathway. researchgate.net Indole-3-propionic acid (IPA) has been shown to inhibit the activation of NF-κB in macrophages, which in turn reduces the production of proinflammatory cytokines. researchgate.net This suppression of NF-κB signaling is a recurring theme in the anti-inflammatory effects of IPA. physiology.orgresearchgate.net

Furthermore, IPA has been demonstrated to activate the AMPK/GSK3β/Nrf2 signaling pathway. researchgate.net This activation leads to an increase in the production of antioxidant enzymes, thereby protecting against inflammation. researchgate.net The activation of the Nrf2 pathway is a critical component of the cellular antioxidant response. researchgate.net

In the context of breast cancer cell lines, a synthetic indole chalcone (B49325) was found to significantly increase the phosphorylation of p38 MAPK, a stress-activated protein kinase involved in apoptosis. mdpi.com This suggests a role in modulating stress-response pathways. Additionally, IPA has been shown to activate the ERK1/2 signaling pathway in the hippocampus of a mouse model. nih.gov

Interactive Table: Cellular Signaling Pathways Modulated by Indole Derivatives

| Compound/Class | Signaling Pathway | Effect | Cellular Context |

| Indole-3-propionic acid (IPA) | NF-κB Signaling | Inhibition | Macrophages. researchgate.net |

| Indole-3-propionic acid (IPA) | AMPK/GSK3β/Nrf2 Signaling | Activation | Macrophages. researchgate.net |

| Synthetic Indole Chalcone | p38 MAPK Signaling | Increased Phosphorylation | Breast Cancer Cells. mdpi.com |

| Indole-3-propionic acid (IPA) | ERK1/2 Signaling | Activation | Mouse Hippocampus. nih.gov |

Effects on Gene Expression and Proteomic Signatures in Cell Cultures

The modulation of receptor activity and signaling pathways by indole compounds translates into downstream effects on gene and protein expression. RNA-sequencing analysis of colon samples from mice pretreated with Indole-3-propionic acid (IPA) and subsequently exposed to dextran (B179266) sodium sulfate (B86663) (DSS) revealed that differentially expressed genes were primarily enriched in immune-related pathways. nih.gov

In studies involving hepatic stellate cells, IPA was investigated for its potential to alter gene expression related to fibrosis. nih.gov The expression levels of genes such as α-smooth muscle actin (αSMA), collagen type 1 (COL1A2), matrix metalloproteinase-2 (MMP2), and tissue inhibitor of metalloproteinases 1 (TIMP1) were quantified to assess the compound's effect on fibrotic processes. nih.gov

Proteomic analysis using tools like Ingenuity Pathway Analysis (IPA) can reveal significant changes in protein networks in response to treatments. nih.gov For example, in macrophages treated with ethanol (B145695) and lipopolysaccharide, proteomic data identified alterations in proteins involved in carbohydrate metabolism and liver disease-related networks. nih.gov Such analyses can predict upstream regulators that are activated or inhibited based on the observed changes in protein expression. nih.gov

Interactive Table: Gene and Protein Expression Changes Induced by Indole Derivatives

| Compound | Cell/Tissue Type | Method | Key Findings |

| Indole-3-propionic acid (IPA) | Mouse Colon | RNA-Seq | Differentially expressed genes enriched in immune pathways. nih.gov |

| Indole-3-propionic acid (IPA) | Hepatic Stellate Cells | RT-qPCR | Investigated expression of fibrosis-related genes (αSMA, COL1A2, MMP2, TIMP1). nih.gov |

| Indole-3-propionic acid (IPA) | Macrophages | Proteomics (IPA analysis) | Altered protein networks related to metabolism and disease. nih.gov |

In Vivo Mechanistic Studies in Non-Human Organismal Models

Target Engagement and Biodistribution in Animal Models

In vivo studies provide crucial insights into how a compound interacts with a whole organism. While specific biodistribution data for this compound is limited, studies on the related compound Indole-3-propionic acid (IPA) in animal models have shed light on its target engagement.

In a mouse model of colitis, treatment with IPA led to an amelioration of the condition, suggesting engagement with relevant targets in the gastrointestinal tract. physiology.orgnih.gov Furthermore, in a mouse model with a 16p11.2 microdeletion, IPA supplementation was found to rescue social behavior defects and hippocampal synaptic inhibition, indicating engagement with targets in the central nervous system. nih.gov Specifically, IPA promoted the phosphorylation of ERK1/2 in the hippocampus of these mice. nih.gov

Studies in rats have also demonstrated that IPA treatment can modulate the gut microbiota composition and attenuate steatohepatitis. nih.gov This points to target engagement within the gut-liver axis. The production of IPA itself is dependent on intestinal microbes, and its concentration in plasma can be influenced by the colonization of specific bacteria like Clostridium sporogenes. nih.gov

A study involving a novel combretastatin (B1194345) A-4 analogue, (2-amino-3, 4, 5-trimethoxyphenyl) (6-methoxy-1H-indol-3-yl) methanone, in a human tumor xenograft model in mice showed significant inhibition of tumor growth, indicating target engagement in the context of cancer. researchgate.net

Interactive Table: In Vivo Target Engagement of Indole Derivatives

| Compound | Animal Model | Key Finding | Implied Target Engagement |

| Indole-3-propionic acid (IPA) | Mouse Model of Colitis | Amelioration of colitis. physiology.orgnih.gov | Gastrointestinal tract targets |

| Indole-3-propionic acid (IPA) | 16p11.2 Microdeletion Mouse Model | Rescue of behavioral and synaptic deficits; increased hippocampal ERK1/2 phosphorylation. nih.gov | Central nervous system targets |

| Indole-3-propionic acid (IPA) | Rat Model of Steatohepatitis | Modulation of gut microbiota and attenuation of liver disease. nih.gov | Gut-liver axis targets |

| (2-amino-3, 4, 5-trimethoxyphenyl) (6-methoxy-1H-indol-3-yl) methanone | Human Tumor Xenograft Mouse Model | Inhibition of tumor growth. researchgate.net | Cancer-related targets |

Physiological Response Mechanisms and Systemic Effects

Direct studies detailing the physiological response mechanisms and systemic effects of this compound are not extensively available. However, the well-documented effects of Indole-3-propionic acid (IPA), a closely related gut microbiota-derived metabolite of tryptophan, offer significant insights. nih.govnih.gov IPA is known for its potent antioxidant, anti-inflammatory, and neuroprotective properties. nih.govmdpi.com

Antioxidant and Anti-inflammatory Effects:

IPA is a powerful scavenger of free radicals, and this activity is considered a cornerstone of its protective effects. nih.gov It has been shown to prevent oxidative stress-induced injury and lipid peroxidation. nih.govmdpi.com Research suggests that IPA can modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokine synthesis. nih.govmdpi.com The presence of a methoxy (B1213986) group on the indole ring, as seen in melatonin (B1676174) and its metabolites, is also associated with antioxidant activity. This suggests that this compound could potentially exhibit similar or even enhanced antioxidant and anti-inflammatory properties compared to IPA.

Neuroprotective Effects:

IPA has been investigated as a potential therapeutic agent for neurodegenerative diseases. nih.gov Its neuroprotective effects are attributed to its antioxidant capacity and its ability to modulate inflammatory and anti-oxidative pathways in the brain. nih.gov Studies on synthetic derivatives of IPA, including those with methoxy groups, have shown promise as multifunctional neuroprotectors. nih.gov For instance, derivatives of 5-methoxy-indole carboxylic acid have demonstrated strong neuroprotection against oxidative stress. nih.gov

Metabolic Regulation:

Emerging evidence links IPA to the regulation of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov Serum concentrations of IPA have been associated with dietary fiber intake and have been shown to be inversely correlated with the incidence of type 2 diabetes. nih.gov Furthermore, IPA may have hepatoprotective effects by mitigating liver inflammation and fibrosis. nih.gov Given the structural similarity, this compound could potentially play a role in metabolic homeostasis, although specific studies are required to confirm this.

Impact on Microbial Communities and Host-Microbe Interactions

Direct research on the interaction between this compound and microbial communities is not well-documented. However, the role of its parent compound, Indole-3-propionic acid (IPA), in the host-microbiome axis is well-established.

IPA is a product of tryptophan metabolism by specific gut bacteria. nih.govmdpi.com The production of IPA is dependent on the composition of the gut microbiota, with certain bacterial species being more proficient in its synthesis. mdpi.com The levels of IPA in the host can, in turn, influence the gut microbial community and host-microbe interactions.

Modulation of Gut Microbiota:

Enhancement of Gut Barrier Function:

A key aspect of IPA's beneficial effects is its ability to enhance the integrity of the intestinal barrier. researchgate.net It has been shown to induce the expression of tight junction proteins, which are crucial for preventing the leakage of gut-derived endotoxins into the bloodstream. researchgate.net This reduction in endotoxin (B1171834) leakage can attenuate systemic inflammation and protect distant organs like the liver. researchgate.net

Immune Modulation:

Through its influence on the gut barrier and its direct anti-inflammatory properties, IPA is a key mediator in the communication between the gut microbiota and the host immune system. nih.gov By preventing the translocation of inflammatory microbial components, IPA helps to maintain immune homeostasis. researchgate.net Probiotic consumption has been shown to increase IPA levels, which in turn has been linked to reduced inflammation and enhanced neuronal function, highlighting the intricate connection between diet, gut microbes, IPA, and host health. nih.gov

Given that this compound is a derivative of IPA, it is plausible that it could have similar effects on microbial communities and host-microbe interactions. The methoxy group could potentially alter its bioavailability, metabolism by gut bacteria, or its potency in modulating host responses. However, without direct experimental evidence, these remain as hypotheses.

Comparative Mechanistic Analysis with Related Indole Derivatives and Metabolites

A comparative analysis of this compound with related indole derivatives and metabolites, such as Indole-3-propionic acid (IPA) and melatonin, can provide valuable insights into its potential biological activities. This comparison is based on their structural similarities and the known functions of these well-studied compounds.

Structural and Functional Comparison:

| Compound | Core Structure | Key Functional Groups | Primary Known Biological Roles |

| This compound | Indole | Propanoic acid at C3, Methoxy at C6 | Largely uncharacterized; potentially antioxidant, anti-inflammatory, and neuroprotective based on structural similarity to IPA and melatonin metabolites. |

| Indole-3-propionic acid (IPA) | Indole | Propanoic acid at C3 | Gut microbiota-derived metabolite of tryptophan; potent antioxidant, anti-inflammatory, neuroprotective, and modulator of gut health. nih.govnih.govmdpi.com |

| Melatonin (N-acetyl-5-methoxytryptamine) | Indole | Acetyl group on the amine of the ethylamine (B1201723) side chain at C3, Methoxy at C5 | Hormone primarily known for regulating circadian rhythms; also a powerful antioxidant and anti-inflammatory agent. nih.gov |

| 6-Hydroxymelatonin | Indole | Hydroxyl at C6, Methoxy at C5, Acetylated ethylamine at C3 | Major metabolite of melatonin; retains antioxidant properties. nih.gov |

| 5-Methoxyindole-3-acetic acid | Indole | Acetic acid at C3, Methoxy at C5 | A 5-methoxyindole (B15748) that has been shown to influence protein/peptide secretion in the pineal gland. nih.gov |

Mechanistic Insights from Comparative Analysis:

The presence of the indole ring with a propanoic acid side chain at the C3 position is a common feature between this compound and IPA. This structural motif is largely responsible for the antioxidant and anti-inflammatory properties observed with IPA. nih.gov The propanoic acid side chain is crucial for its activity as a scavenger of reactive oxygen species.

The distinguishing feature of this compound is the methoxy group at the C6 position of the indole ring. In melatonin, the methoxy group at the C5 position is important for its binding to melatonin receptors and its antioxidant activity. nih.gov Synthetic analogues of melatonin with a methoxy group at the C6 position have also been shown to exhibit high affinity for melatonin receptors and act as potent agonists. nih.gov This suggests that the 6-methoxy substitution in this compound could confer unique properties, potentially including interactions with melatonin receptors or other signaling pathways that are not as prominent with IPA.

Furthermore, studies on various 5-methoxyindole derivatives have demonstrated a range of biological activities, including the modulation of secretion in the pineal gland. nih.gov This highlights that the position of the methoxy group on the indole ring can significantly influence the biological effects of the molecule.

Structure Activity Relationship Sar Studies of 3 6 Methoxy 3 Indolyl Propanoic Acid and Its Analogs

Rational Design and Synthesis of Structural Analogs

The rational design of analogs of 3-(6-methoxy-3-indolyl)propanoic acid focuses on three primary regions of the molecule: the indole (B1671886) ring system, the propanoic acid side chain, and the methoxy (B1213986) group. Synthetic strategies are then developed to access these modified compounds for biological evaluation.

The substitution pattern on the indole ring is a critical determinant of biological activity. The position of the methoxy group, in particular, has been shown to significantly influence the mechanism of action in related indole compounds. For instance, in a series of indolyl-pyridinyl-propenones, moving the methoxy group from the 5-position to the 6-position switched the biological activity from the induction of a non-apoptotic cell death called methuosis to the disruption of microtubules nih.gov. This highlights the profound impact of substituent placement on the pharmacological profile.

Furthermore, the introduction of other substituents on the indole nucleus has been explored. In a study of 2-carboxy-1H-indole-3-propionic acid derivatives as agonists for the G protein-coupled receptor 17 (GPR17), halogen substitutions at the 4- and 6-positions were investigated. rsc.orgelsevierpure.com The synthesis of these analogs was achieved through methods such as the Japp–Klingemann condensation followed by a Fischer indole synthesis. rsc.orgelsevierpure.com

| Compound/Analog | Modification on Indole Ring | Biological Activity |

| 5-Methoxyindolyl-pyridinyl-propenone | 5-Methoxy substitution | Induction of methuosis |

| 6-Methoxyindolyl-pyridinyl-propenone | 6-Methoxy substitution | Microtubule disruption |

| 3-(2-Carboxy-4,6-dichloro-indol-3-yl)propionic acid | 4,6-Dichloro substitution | GPR17 Agonist |

| 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid | 4,6-Dibromo substitution | Potent GPR17 Agonist |

This table is based on data from related indole compounds to illustrate the principles of indole ring modification.

The propanoic acid side chain at the 3-position of the indole ring plays a significant role in the molecule's interaction with its biological targets. Modifications to the length of this alkyl chain can impact potency and activity. Studies on structurally similar 3-(indan-1-yl)-propionic acid derivatives have shown that altering the side chain length can affect analgesic and anti-inflammatory properties. For example, it was noted that indiscriminate chain lengthening from a propionic to a butyric acid derivative was not necessarily beneficial for biological activity, indicating an optimal chain length for this particular effect .

The synthesis of such analogs typically involves the reaction of the parent indole with acrylic acid or its derivatives in the presence of acetic acid and acetic anhydride to yield the desired indole-3-propionic acids researchgate.net.

The 6-methoxy group is a key feature that can be modified to probe its role in biological activity. Replacing the methyl group with other alkyl or aryl groups can influence steric and electronic properties, as well as metabolic stability. De-methylation to the corresponding 6-hydroxyindole derivative introduces a phenolic hydroxyl group, which can form different hydrogen bonds with biological targets and may alter the antioxidant properties of the molecule.

In studies of melatonin (B1676174) (5-methoxy-N-acetyltryptamine) analogs, the influence of the methoxy group has been investigated. It was found that the substitution of a hydroxyl for the methoxy group led to phenolic compounds endowed with very high antioxidant activity. While a 5-methoxy group was generally beneficial for this activity, the effects of a 6-methoxy group were more varied. This suggests that both the presence and position of the methoxy group are important for specific biological outcomes.

Correlation of Structural Variations with Specific Mechanistic Biological Activities

The biological activity of the synthesized analogs is assessed through various in vitro and in vivo assays to establish a clear link between structural changes and their effects on specific biological targets.

Analogs of indole-3-propionic acid have been evaluated for their ability to bind to and modulate the activity of various receptors. A study focused on derivatives of 2-carboxy-1H-indole-3-propionic acid as agonists for the orphan G protein-coupled receptor GPR17, which is a target for myelin repair. The potency of these compounds was determined in calcium mobilization assays using astrocytoma cells expressing the human GPR17 receptor.

The results provided initial insights into the structure-activity relationships for this receptor. For example, the 4,6-dibromo-substituted analog showed a potent agonistic effect, comparable to the 4,6-dichloro-substituted parent compound rsc.orgelsevierpure.com.

Table 1: GPR17 Agonist Activity of Indole-3-propionic Acid Analogs

| Compound | R4 | R6 | EC50 (nM) |

|---|---|---|---|

| 1a | Cl | Cl | 224 |

| 1b | Br | Br | 202 |

| 1c | F | F | 1100 |

| 1d | I | I | 251 |

| 1e | CH3 | CH3 | >10000 |

| 1f | OCH3 | OCH3 | >10000 |

Data from a study on 2-carboxy-1H-indole-3-propionic acid derivatives, illustrating SAR at a specific receptor. rsc.orgelsevierpure.com

Derivatives of indole-3-propionic acid have also been investigated as inhibitors of enzymes. In a study of new hybrids derived from indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA), compounds were synthesized and evaluated for their neuroprotective and antioxidant activities, including their ability to inhibit human monoamine oxidase B (hMAO-B) mdpi.com.

The study found that both series of compounds showed an increased inhibition of hMAO-B, with the 5-methoxy-indole carboxylic acid hybrids demonstrating greater expression of this activity mdpi.com. This suggests that the indole scaffold, with appropriate substitutions, is a viable starting point for the design of MAO-B inhibitors.

Cellular Pathway Modulation Efficacy

The cellular pathway modulation efficacy of this compound and its analogs is a critical aspect of their structure-activity relationship (SAR). Research has demonstrated that subtle changes in the molecular structure can significantly alter the biological activity and the cellular pathways that these compounds influence. The position of the methoxy group on the indole ring, in particular, has been identified as a crucial determinant of the compound's mechanism of action.

Studies on related indolyl-pyridinyl-propenone analogs have shown that the location of the methoxy group can switch the biological activity from inducing methuosis, a form of non-apoptotic cell death, to causing microtubule disruption. nih.govnih.gov Specifically, moving the methoxy group from the 5-position to the 6-position on the indole ring led to this change in mechanism. nih.govnih.gov This highlights the sensitivity of the cellular response to the electronic and steric properties conferred by the substituent's position. While these studies were not on this compound itself, they underscore the principle that the 6-methoxy substitution is a key factor in directing the compound's interaction with specific cellular targets and pathways.

In the context of G-protein coupled receptors (GPRs), which are pivotal in cellular signaling, analogs of indolepropanoic acid have been investigated as modulators. For instance, a series of 1H-indol-5-yl)propanoic acid derivatives were synthesized and evaluated for their agonistic activities on GPR40, a receptor involved in glucose-stimulated insulin (B600854) secretion. nih.gov These studies revealed that modifications to the indole core and the propanoic acid tail are critical for potency and efficacy.

Furthermore, research into indole derivatives as cytosolic phospholipase A2α (cPLA2α) inhibitors has shown that the presence and position of substituents on the indole ring are essential for inhibitory activity. consensus.app The optimization of these substituents led to the discovery of potent inhibitors with oral efficacy in preclinical models. consensus.app This suggests that this compound and its analogs could potentially modulate inflammatory pathways regulated by cPLA2α.

The following interactive table summarizes the cellular pathway modulation efficacy of various indole analogs, providing insights into the potential activities of this compound derivatives.

| Compound/Analog | Target/Pathway | Observed Effect | Reference |

| 5-Methoxyindolyl-pyridinyl-propenone | Methuosis Induction | Induces non-apoptotic cell death in glioblastoma cells. | nih.govnih.gov |

| 6-Methoxyindolyl-pyridinyl-propenone | Microtubule Disruption | Switches biological activity to disruption of microtubules. | nih.govnih.gov |

| 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives | GPR40 Agonism | Potent agonistic activity, enhancing glucose-stimulated insulin secretion. | nih.gov |

| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | cPLA2α Inhibition | Potent inhibition of cytosolic phospholipase A2α. | consensus.app |

Identification of Key Pharmacophoric Elements and Structural Motifs for Activity

The identification of key pharmacophoric elements and structural motifs is essential for understanding the SAR of this compound and for the rational design of new, more potent, and selective analogs. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Based on the analysis of various indole derivatives, several key pharmacophoric elements for the activity of this compound can be proposed:

The Indole Scaffold: The bicyclic indole ring system serves as the core scaffold, providing a rigid framework for the attachment of other functional groups. The electron-rich nature of the indole ring allows for various types of interactions with biological targets, including π-π stacking and hydrogen bonding. chim.it

The 6-Methoxy Group: The methoxy group at the 6-position of the indole ring is a critical structural motif. Its position influences the electron density distribution of the indole ring, which can affect binding affinity and selectivity for specific targets. As demonstrated in related compounds, shifting this group to other positions can drastically alter the biological mechanism. nih.govnih.gov The methoxy group can also act as a hydrogen bond acceptor.

The Propanoic Acid Side Chain: The propanoic acid moiety at the 3-position of the indole ring is another crucial pharmacophoric feature. The carboxylic acid group is ionizable at physiological pH, allowing it to form ionic interactions or hydrogen bonds with receptor sites. The length and flexibility of the alkyl chain connecting the carboxylic acid to the indole ring can also be important for optimal positioning within a binding pocket. Studies on related indan acid derivatives have shown that increasing the carbon chain length of the acid functionality can influence analgesic potency.

Substituents on the Indole Nitrogen and Phenyl Ring: In many active indole analogs, substitutions on the indole nitrogen (N1) and on an accessory phenyl ring (if present) are key for activity. For instance, in a series of cPLA2α inhibitors, a 1-(p-O-substituted)phenyl group was found to be essential for good inhibitory activity. consensus.app While this compound itself does not have these features, the potential for modification at these positions is an important consideration for future analog design.

The following interactive table outlines the key pharmacophoric elements and their putative roles in the biological activity of this compound and its analogs.

| Pharmacophoric Element | Structural Motif | Putative Role in Activity |

| Core Scaffold | Indole Ring | Provides a rigid framework for substituent attachment; participates in π-π stacking and hydrogen bonding. |

| Electron-donating Group | 6-Methoxy Group | Modulates electron density of the indole ring, influencing target binding and selectivity; acts as a hydrogen bond acceptor. |

| Acidic Side Chain | 3-Propanoic Acid | Forms ionic interactions and hydrogen bonds with target receptors; the linker chain allows for optimal orientation. |

| Potential Modification Sites | Indole Nitrogen (N1) | Substitution at this position can enhance potency and modulate pharmacokinetic properties. |

Analytical Methodologies for the Quantification and Characterization of 3 6 Methoxy 3 Indolyl Propanoic Acid in Research Matrices

Chromatographic Separation Techniques

Chromatography is an indispensable tool for isolating 3-(6-Methoxy-3-indolyl)propanoic acid from complex sample matrices, a critical step prior to its quantification and characterization. The choice of chromatographic technique is dictated by the specific requirements of the analysis, including the nature of the sample and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile method for the analysis of indole (B1671886) compounds, including this compound. mdpi.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. nih.govnih.gov

A typical HPLC method for the separation of indole derivatives involves a C8 or C18 column. nih.gov The mobile phase often consists of a gradient mixture of an aqueous component, such as water with a small percentage of an acid like acetic acid to control pH, and an organic modifier, commonly acetonitrile (B52724) or methanol (B129727). nih.govnih.gov This gradient elution allows for the effective separation of compounds with varying polarities within a single chromatographic run. nih.gov For instance, a gradient program might start with a low concentration of the organic solvent, which is gradually increased over the course of the analysis to elute more strongly retained components. nih.gov

Detection of this compound can be achieved using several modes. A programmable Photodiode Array (PDA) detector is often employed, with a common detection wavelength for indole compounds being 280 nm. mdpi.com For enhanced sensitivity and selectivity, fluorimetric detection is a powerful option, leveraging the natural fluorescence of the indole ring. nih.govnih.gov Typical excitation and emission wavelengths for indolic compounds are around 280 nm and 350 nm, respectively. nih.govnih.gov

Interactive Table: Typical HPLC Parameters for Indole Compound Analysis

| Parameter | Condition |

|---|---|

| Column | Symmetry C8 |

| Mobile Phase A | 2.5 : 97.5 % (v/v) acetic acid : H₂O, pH 3.8 |

| Mobile Phase B | 80 : 20 % (v/v) acetonitrile : H₂O |

| Detection | Fluorimetric (λex = 280 nm / λem = 350 nm) |

Gas Chromatography (GC) coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another powerful technique for the analysis of indole derivatives. mdpi.comcapes.gov.brnotulaebotanicae.ro However, due to the low volatility and polar nature of compounds like this compound, derivatization is often a necessary prerequisite for GC analysis. This process converts the analyte into a more volatile and thermally stable form.

Common derivatization approaches for indole acids include methylation or silylation. capes.gov.br For example, the use of silylating agents can produce bis-trimethylsilyl (bis-TMSi) derivatives, which exhibit good chromatographic properties. capes.gov.br The choice of derivative is crucial as it can influence the fragmentation pattern observed in the mass spectrometer. capes.gov.br

The GC-MS analysis itself provides a high degree of separation and identification. The gas chromatograph separates the derivatized analytes, which are then introduced into the mass spectrometer. The MS detector provides information on the mass-to-charge ratio of the parent ion and its fragments, allowing for confident identification and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity. capes.gov.br

Thin-Layer Chromatography (TLC) for Qualitative Analysis and Fractionation

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and preliminary fractionation of this compound. It is particularly useful for monitoring reaction progress, checking the purity of a sample, and identifying appropriate solvent systems for larger-scale column chromatography.

In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the separated spots can be visualized under UV light (typically at 254 nm or 366 nm) or by staining with a reagent that reacts with indole compounds, such as van Urk's reagent or Ehrlich's reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparison with a standard.

Spectroscopic and Spectrometric Characterization

Following separation, spectroscopic and spectrometric techniques are employed to elucidate the molecular structure and confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

The ¹H NMR spectrum of a related compound, 3-indolepropionic acid, in DMSO-d6 shows characteristic signals for the protons of the indole ring and the propanoic acid side chain. hmdb.ca For this compound, one would expect to see signals corresponding to the methoxy (B1213986) group protons (a singlet), the aromatic protons on the indole ring (with splitting patterns indicative of their substitution), the methylene (B1212753) protons of the propanoic acid side chain (typically appearing as triplets), and the acidic proton of the carboxylic acid group (which can be a broad singlet). docbrown.infochemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring, the methoxy group, the methylene groups, and the carbonyl group of the carboxylic acid provide a carbon fingerprint of the molecule. rsc.org

Interactive Table: Expected ¹H NMR Data for Propanoic Acid Moiety

| Protons | Chemical Shift (ppm, approx.) | Multiplicity |

|---|---|---|

| -CH₂-COOH | 2.64 | Triplet |

| -CH₂-CH₂- | 2.89 | Triplet |

| -COOH | 11.0 - 12.0 | Singlet (broad) |

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound. scirp.org When coupled with a chromatographic technique like HPLC or GC, it becomes a powerful tool for both identification and quantification. mdpi.comnih.gov

In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound, the molecular ion peak would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For indole derivatives, common fragmentation pathways involve losses of fragments from the side chain and cleavage of the indole ring. scirp.org For example, in the mass spectrum of the related compound 1H-Indole-3-propanoic acid, a prominent peak is often observed for the molecular ion. nist.gov The fragmentation of this compound would be expected to show characteristic losses related to the propanoic acid side chain and the methoxy group. This detailed fragmentation information is invaluable for confirming the identity of the compound in complex matrices. nih.govscirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely accessible analytical technique used for the quantitative analysis and purity assessment of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. ijrar.org For this compound, this method relies on the presence of chromophores within its molecular structure, specifically the indole ring system.

The core principle of UV-Vis spectroscopy in quantitative analysis is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijrar.org The indole ring, a key feature of this compound, exhibits characteristic strong absorbance in the ultraviolet region, typically with absorption maxima (λmax) around 270-290 nm. acs.org The presence of the methoxy substituent on the indole ring can slightly shift these absorption peaks.

For concentration determination, a calibration curve is constructed by preparing a series of standard solutions of highly purified this compound at known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. Plotting absorbance versus concentration should yield a linear relationship, as demonstrated by a high correlation coefficient (R² value approaching 1.0). academicjournals.orgresearchgate.net The concentration of an unknown sample can then be accurately determined by measuring its absorbance and interpolating the value from this calibration curve. ijrar.org

Purity assessment can also be performed using UV-Vis spectroscopy. The absorbance spectrum of a sample can be compared to that of a pure reference standard. The presence of impurities may be indicated by changes in the shape of the spectrum, shifts in the absorption maxima, or the appearance of additional peaks. researchgate.net This spectral matching provides a rapid method for preliminary purity checks.

Sample Preparation and Extraction Methods from Complex Research Matrices

The accurate quantification of this compound from complex research samples, such as biological fluids or plant tissues, necessitates robust sample preparation and extraction procedures. The primary goals of these methods are to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. mdpi.comnih.gov The choice of extraction method is critical and is largely dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com For this compound, its acidic nature, due to the propanoic acid group, is key to LLE optimization.

pH Adjustment: The extraction efficiency is highly dependent on the pH of the aqueous phase. At a pH well below its acid dissociation constant (pKa), the carboxylic acid group will be protonated, rendering the molecule neutral and more soluble in organic solvents like diethyl ether or ethyl acetate (B1210297). Conversely, at a pH above its pKa, the molecule will be deprotonated to its anionic form, making it more soluble in the aqueous phase. This allows for selective extraction; for instance, the compound can be extracted from an acidified aqueous sample into an organic solvent, and then back-extracted from the organic solvent into a basic aqueous solution for further purification. nih.govyoutube.com

Solvent Selection: The choice of organic solvent is crucial. The solvent should have high solubility for the neutral form of the analyte, be immiscible with water, and have a low boiling point to facilitate easy removal after extraction.

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that has largely replaced LLE for many applications due to its reduced solvent consumption, higher recovery rates, and ease of automation. mdpi.com The procedure involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interferents are washed away, and the purified analyte is then eluted with a small volume of a different solvent.

Sorbent Selection: For indole compounds like this compound, reversed-phase sorbents such as C18 (octadecylsilane) are commonly used. mdpi.comnih.gov The neutral form of the analyte is retained on the nonpolar C18 stationary phase.

Optimization: The process involves several steps, each requiring optimization for maximum recovery. mdpi.com A typical SPE procedure is based on retaining the neutral form of the analyte. The sample is acidified to protonate the carboxylic acid group and then loaded onto a pre-conditioned C18 cartridge. A wash step with a weak solvent (e.g., acidified water or a low-percentage methanol-water solution) removes polar interferents. Finally, the purified this compound is eluted with a stronger organic solvent like methanol or acetonitrile. nih.gov

Table 1: Typical SPE Optimization Parameters for Indole Compounds

| Parameter | Description | Common Choices & Conditions |

|---|---|---|

| Sorbent Phase | The solid material that retains the analyte. | Reversed-Phase C18 is most common for indole derivatives. mdpi.comnih.gov |

| Conditioning Solvent | Activates the sorbent phase for sample retention. | Methanol followed by acidified water (e.g., containing 0.1-1% formic acid). nih.gov |

| Sample pH | Adjusted to ensure the analyte is in its neutral, retainable form. | Acidified to a pH < 4 to protonate the carboxylic acid group. nih.gov |

| Wash Solvent | Removes interfering compounds without eluting the analyte. | Acidified water or low-concentration organic solvent (e.g., 5-20% methanol in water). mdpi.com |

| Elution Solvent | Disrupts analyte-sorbent interaction to recover the analyte. | Methanol, acetonitrile, or mixtures with water (e.g., 80:20 methanol:water). mdpi.com |

Matrix Effects, Interferents, and Method Robustness

Matrix Effects are a significant challenge in quantitative analysis, particularly when using sensitive detection techniques like mass spectrometry. These effects are caused by co-eluting compounds from the sample matrix that can either suppress or enhance the detector's response to the analyte, leading to inaccurate quantification. researchgate.net For this compound, potential sources of matrix effects include salts, lipids, and other endogenous molecules from the biological sample. Evaluating and mitigating matrix effects is a critical part of method validation, often achieved by comparing the response of the analyte in a pure solvent versus its response in an extract from a blank matrix. nih.gov

Interferents are compounds present in the sample that can be mistaken for the analyte, leading to a false positive signal or inaccurate quantification. For this compound, potential interferents include other structurally related indole compounds, such as tryptophan, indole-3-acetic acid, or other metabolites. nih.gov The specificity of an analytical method, achieved through a combination of highly selective extraction (like SPE) and high-resolution chromatographic separation (like HPLC), is essential to distinguish the analyte from these interferents. academicjournals.org

Method Robustness refers to the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, such as pH, solvent composition, or temperature. fao.org A robust method provides reliable results even with minor deviations that might occur during routine use. Robustness is evaluated during method development by systematically altering parameters and observing the effect on the analytical results (e.g., peak retention time, area, and resolution).

Validation and Performance Characteristics of Analytical Methods in Research Settings